3-Boc-3-Ethylaminopiperidine
Description
Contextual Significance of Substituted Piperidines in Chemical Synthesis
The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of natural products and synthetic compounds with significant biological activities. researchgate.netmdpi.comajchem-a.com This prevalence has established substituted piperidines as crucial building blocks in medicinal chemistry and drug discovery. researchgate.netmdpi.comajchem-a.com Their incorporation into molecules can influence a range of properties, including potency, selectivity, and pharmacokinetic profiles. researchgate.net The development of efficient methods for the synthesis of highly substituted piperidines is, therefore, an area of intense research, as it provides access to novel chemical entities with potential therapeutic applications. ajchem-a.comnih.gov
Strategic Importance of 3-Boc-3-Ethylaminopiperidine as a Versatile Chemical Building Block
This compound stands out as a particularly valuable synthetic intermediate due to the strategic placement of its functional groups. The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen allows for controlled manipulation of the ring system. The ethylamino group at the 3-position provides a key point for further functionalization, enabling the introduction of diverse substituents and the construction of more complex molecular architectures. This strategic arrangement makes it a sought-after component in the synthesis of various compounds, particularly in the pharmaceutical industry where it serves as an intermediate in the development of new drug candidates. vulcanchem.com
Scope and Research Objectives Pertaining to this compound
Research surrounding this compound is primarily focused on its application as a key intermediate in the synthesis of targeted therapeutic agents. A significant area of investigation involves its use in the creation of novel cannabinoid receptor antagonists. researchgate.net Specifically, it has been instrumental in the design and synthesis of potent and selective cannabinoid type 1 (CB1) receptor antagonists. researchgate.net The overarching goal is to leverage the unique structural features of this intermediate to develop new chemical entities with optimized pharmacokinetic properties and therapeutic efficacy for a range of disorders. researchgate.net
Chemical and Physical Properties
| Identifier | Value |
| IUPAC Name | tert-butyl 3-(ethylamino)piperidine-3-carboxylate |
| CAS Number | 1184540-14-4 chemsrc.com |
| Molecular Formula | C12H24N2O2 chemsrc.com |
| Molecular Weight | 228.33 g/mol cymitquimica.com |
| Appearance | Not explicitly stated in the search results. |
| Purity | Min. 95% cymitquimica.com |
| Storage | 2-8°C Refrigerator pharmaffiliates.com |
Synthesis and Reactions
The synthesis of substituted piperidines, including analogs of this compound, can be achieved through various methods. One common approach is the reductive amination of N-substituted 4-piperidone (B1582916) derivatives. nih.govresearchgate.net This reaction involves treating the piperidone with an amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to yield the corresponding 4-aminopiperidine. nih.govresearchgate.net
Another relevant synthetic strategy involves the use of a Boc protecting group, which can be subsequently removed. The cleavage of a Boc-protecting group from a piperidine nitrogen is often accomplished using trifluoroacetic acid in dichloromethane. nih.govresearchgate.net
For the specific synthesis of chiral piperidine intermediates, methods have been developed that start from materials like N-Cbz-3-piperidinecarboxylic acid. google.comgoogle.com These multi-step syntheses can involve chiral resolution, amidation, Hofmann degradation, and Boc protection to yield the desired chiral piperidine derivative. google.comgoogle.com
Applications in Synthesis
This compound and its analogs are valuable intermediates in the synthesis of various biologically active compounds. A notable application is in the development of cannabinoid type 1 (CB1) receptor antagonists. researchgate.net For instance, a derivative, 3a (CP-945,598), which is a potent and selective CB1 receptor antagonist, was synthesized using a related piperidine scaffold. researchgate.net
Substituted piperidines, in general, are key components in the synthesis of a wide range of pharmaceuticals. nih.gov They are used to create compounds with balanced affinities for different receptors, such as mu and delta opioid receptors. nih.gov Furthermore, 4-aminopiperidines have been synthesized and evaluated as novel antifungal agents that target ergosterol (B1671047) biosynthesis. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H24N2O2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl 3-(ethylamino)piperidine-3-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-5-14-12(7-6-8-13-9-12)10(15)16-11(2,3)4/h13-14H,5-9H2,1-4H3 |
InChI Key |
BGXRAAQPXQUSBH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1(CCCNC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Methodological Approaches to the Synthesis of 3 Boc 3 Ethylaminopiperidine
Retrosynthetic Analysis of the 3-Boc-3-Ethylaminopiperidine Scaffold
A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The most straightforward approach involves the late-stage introduction of the ethyl group, suggesting a precursor such as 3-Boc-3-aminopiperidine . This key intermediate can be disconnected further.
One common retrosynthetic pathway for 3-substituted piperidines begins with the piperidine (B6355638) ring already formed. This leads back to precursors like N-Boc-3-piperidone , where the amino group can be introduced via reductive amination. Alternatively, functional group interconversion from a carboxylic acid or alcohol at the C3 position can be envisioned.
Another major strategy involves the cyclization of an acyclic precursor. For instance, a linear molecule containing both the nitrogen for the ring and the C3 substituent can be cyclized to form the piperidine scaffold. This approach is particularly useful in stereoselective syntheses where the chirality is established in the acyclic precursor. A plausible acyclic precursor could be derived from a chiral amino acid, such as L-glutamic acid, which provides a readily available source of chirality. niscpr.res.inresearchgate.net
Classical Synthetic Routes and Their Optimizations
Classical synthetic routes to this compound typically involve the construction of a suitably protected 3-aminopiperidine core, followed by ethylation of the exocyclic amino group.
Initial Preparative Methods and Procedural Refinements
Early methods for the synthesis of 3-aminopiperidine derivatives often started from readily available precursors like 3-hydroxypiperidine (B146073) or nipecotic acid (piperidine-3-carboxylic acid). google.com A common route involves the conversion of a carboxylic acid derivative at the C3 position into an amino group. For example, ethyl nipecotate can be N-protected with a Boc group, followed by conversion of the ester to an amide, and subsequent Hofmann rearrangement to yield N-Boc-3-aminopiperidine. google.com
Another established method starts from 3-aminopyridine, which undergoes hydrogenation to form 3-aminopiperidine. The racemic product can then be N-Boc protected. Procedural refinements have focused on improving yields, simplifying purification steps, and using milder reagents.
Role of Protective Groups in Synthetic Pathways
Protecting groups are essential in the synthesis of this compound to ensure regioselectivity. The tert-butoxycarbonyl (Boc) group is widely used to protect the piperidine nitrogen. niscpr.res.inresearchgate.net Its electron-withdrawing nature deactivates the nitrogen, preventing it from interfering with reactions at other sites, such as the C3 position. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions. beilstein-journals.org
In multi-step syntheses, orthogonal protecting groups may be necessary. For instance, if the exocyclic amino group is introduced early in the synthesis, it may also require protection while modifications are made to the piperidine ring.
Key Reaction Steps: Amidation, Alkylation, and Cyclization Strategies
Several key reaction types are central to the classical synthesis of the target molecule.
Amidation: The conversion of a carboxylic acid or its derivative to an amide is a frequent step. For instance, N-Boc-piperidine-3-carboxylic acid can be reacted with ammonia (B1221849) or an ammonia source to form the corresponding amide, a precursor for the Hofmann rearrangement. google.com
Alkylation: The introduction of the ethyl group onto the 3-amino substituent is typically achieved through N-alkylation. This can be accomplished by reacting 3-Boc-3-aminopiperidine with an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a base. Alternatively, reductive amination with acetaldehyde (B116499) provides a milder method for ethylation.
Cyclization: Ring-closing strategies are also employed, particularly for building the piperidine scaffold from acyclic precursors. A notable example is the synthesis starting from L-glutamic acid. niscpr.res.inresearchgate.net In this approach, the carboxylic acid groups are reduced to alcohols, which are then converted to leaving groups (e.g., tosylates). Subsequent reaction with an amine leads to a double nucleophilic substitution, forming the piperidine ring. niscpr.res.inresearchgate.net
Modern and Stereoselective Synthetic Methodologies
More recent synthetic efforts have focused on developing stereoselective methods to access enantiomerically pure 3-substituted piperidines, given their importance in pharmaceuticals.
Asymmetric Synthesis Approaches for Chiral Precursors
The synthesis of enantiopure this compound relies on establishing the stereocenter at the C3 position. This can be achieved through several asymmetric strategies.
One powerful approach is the use of chiral precursors from the "chiral pool." L-glutamic acid is an excellent starting material as it provides a pre-existing stereocenter. A multi-step synthesis from L-glutamic acid involves esterification, N-Boc protection, reduction of the carboxylic acids to alcohols, tosylation, and finally cyclization with an appropriate amine to form the chiral 3-Boc-aminopiperidine derivative. niscpr.res.inresearchgate.net
Another modern and highly efficient method is the use of biocatalysis. The asymmetric amination of a prochiral ketone, such as N-Boc-3-piperidone , can be achieved with high enantioselectivity using ω-transaminases. beilstein-journals.org This enzymatic approach offers a direct route to chiral 3-Boc-aminopiperidine in a single step, operating under mild conditions. beilstein-journals.org The resulting enantiomerically enriched amine can then be ethylated to yield the final product.
| Precursor | Key Transformation | Reagents/Catalyst | Product |
| Ethyl nipecotate | Boc protection, amidation, Hofmann rearrangement | (Boc)₂O, NH₃, NaOCl/NaOH | N-Boc-3-aminopiperidine |
| L-Glutamic acid | Esterification, Boc protection, reduction, tosylation, cyclization | SOCl₂/MeOH, (Boc)₂O, NaBH₄, TsCl, Amine | Chiral 3-Boc-aminopiperidine derivative |
| N-Boc-3-piperidone | Asymmetric reductive amination | ω-Transaminase, Amine donor | Chiral 3-Boc-aminopiperidine |
| 3-Boc-3-aminopiperidine | N-Ethylation | Ethyl iodide, Base | This compound |
Chiral Auxiliary and Catalyst-Driven Synthesis
The asymmetric synthesis of substituted piperidines, such as this compound, often relies on strategies that control the stereochemical outcome of the reaction. Chiral auxiliaries and catalysts are pivotal in achieving high enantiomeric purity.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into the structure of a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. wikipedia.orgsigmaaldrich.com For the synthesis of chiral piperidine derivatives, auxiliaries like pseudoephedrine and oxazolidinones have been effectively used. wikipedia.orgnih.gov For instance, amides derived from pseudoephedrine can undergo highly diastereoselective alkylation reactions. nih.gov In a hypothetical synthesis of an enantiomerically pure precursor to this compound, a chiral auxiliary could be attached to a piperidine precursor, followed by a diastereoselective introduction of the ethylamino group or a precursor group at the C-3 position.
Catalyst-driven synthesis offers a more atom-economical approach to stereocontrol. Both metal-based and biological catalysts are employed. Asymmetric hydrogenation, for example, can be used to reduce a prochiral enamine precursor of this compound, using a chiral catalyst to yield a product with high enantiomeric excess. Biocatalysis, utilizing enzymes like ω-transaminases, has emerged as a powerful and sustainable method for the synthesis of chiral amines. beilstein-journals.org These enzymes can catalyze the asymmetric amination of a ketone precursor, such as 1-Boc-3-piperidone, to produce a chiral 3-aminopiperidine derivative. beilstein-journals.org Subsequent ethylation would yield the target compound. The use of immobilized enzymes further enhances the sustainability of this process by allowing for catalyst reuse. beilstein-journals.orgx-mol.net
Table 1: Comparison of Chiral Synthesis Strategies
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Chiral Auxiliary | A temporary chiral group directs a stereoselective reaction. wikipedia.org | High diastereoselectivity, well-established methods. nih.gov | Requires additional steps for attachment and removal, stoichiometric use of the auxiliary. wikipedia.org |
| Catalyst-Driven | A chiral catalyst (metal or enzyme) facilitates a stereoselective transformation. beilstein-journals.org | High efficiency, low catalyst loading (atom economy), potential for recycling. mdpi.com | Catalyst development can be complex and costly. |
Chemo- and Regioselective Transformations
The synthesis of a multifunctional molecule like this compound requires precise control over which functional groups react and where they are located. Chemoselectivity—the preferential reaction of one functional group over others—and regioselectivity—the control of the position of a chemical change—are crucial.
In the context of this compound synthesis, the Boc (tert-butoxycarbonyl) group serves as a protecting group for the piperidine nitrogen. This allows for selective reactions to be carried out at other positions of the ring without affecting the secondary amine. The introduction of the ethylamino group at the C-3 position is a key regioselective step. Starting from 1-Boc-3-piperidone, a common precursor, reductive amination with ethylamine (B1201723) would be a direct approach. This reaction involves the regioselective formation of an enamine or iminium ion at the C-3 position, followed by reduction.
Alternatively, multi-step sequences starting from readily available chiral precursors like L-glutamic acid can provide enantiomerically pure 3-substituted piperidines through a series of chemo- and regioselective steps. researchgate.net Such routes involve transformations like esterification, reduction, and cyclization, where the reactivity of different functional groups is carefully managed to build the desired piperidine scaffold. researchgate.net
Reactivity and Derivatization Strategies of 3 Boc 3 Ethylaminopiperidine
Transformations Involving the Secondary Amine Functionality
The secondary amine of the ethylamino group is a primary site for functionalization, offering a nucleophilic center for various chemical transformations. The tert-butoxycarbonyl (Boc) group on the piperidine (B6355638) nitrogen provides steric hindrance and electronic effects that can influence the reactivity of this secondary amine.
Amine Functionalization Reactions
The secondary amine can readily undergo a variety of functionalization reactions. One of the most common transformations is N-alkylation, which introduces a third substituent on the nitrogen atom. This can be achieved using various alkylating agents, such as alkyl halides or sulfonates, typically in the presence of a base to neutralize the acid generated during the reaction. The choice of base and solvent is crucial to control the extent of alkylation and minimize side reactions.
Another important functionalization is the arylation of the secondary amine. This can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of a carbon-nitrogen bond between the secondary amine and an aryl halide or triflate, leading to the synthesis of N-aryl derivatives.
Reductive amination provides another avenue for functionalization. The secondary amine can react with aldehydes or ketones to form an intermediate iminium ion, which is then reduced in situ to yield a more complex tertiary amine. This one-pot procedure is highly efficient for the introduction of a wide range of substituents.
| Reaction | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN) | Tertiary amine |
| N-Arylation (Buchwald-Hartwig) | Aryl halide (e.g., Ar-Br), Palladium catalyst, Ligand, Base (e.g., NaOtBu) | N-Aryl tertiary amine |
| Reductive Amination | Aldehyde or Ketone (R'COR''), Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Tertiary amine |
Formation of Amides, Ureas, and Thioureas
The nucleophilic nature of the secondary amine allows for its facile acylation to form amides. This is typically achieved by reacting 3-Boc-3-ethylaminopiperidine with acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents. nih.govfishersci.co.uk The resulting amides are generally stable compounds and this transformation is widely used in medicinal chemistry to introduce diverse functional groups.
Similarly, the reaction with isocyanates or isothiocyanates provides a straightforward route to the synthesis of ureas and thioureas, respectively. ias.ac.inresearchgate.netorganic-chemistry.orgbeilstein-journals.orgrsc.org These reactions are often high-yielding and proceed under mild conditions. The urea (B33335) and thiourea (B124793) moieties are important pharmacophores and their introduction can significantly alter the biological properties of the parent molecule.
| Derivative | Reagents | General Structure |
| Amide | Acyl chloride (RCOCl) or Carboxylic acid (RCOOH) + Coupling agent | |
| Urea | Isocyanate (R-N=C=O) | |
| Thiourea | Isothiocyanate (R-N=C=S) |
Modifications at the Ethylamino Group
Beyond functionalization of the secondary amine, the entire ethylamino moiety can be involved in various chemical transformations, including further alkylation and acylation, as well as cyclization reactions.
Alkylation and Acylation Reactions
As discussed in section 3.1.1, the secondary amine of the ethylamino group is readily alkylated and acylated. These reactions introduce substituents directly onto the nitrogen atom, altering the steric and electronic properties of the molecule. The choice of alkylating or acylating agent allows for the introduction of a wide array of functional groups, enabling the synthesis of a diverse library of derivatives. For instance, acylation with bifunctional reagents can be used to link this compound to other molecules or solid supports.
Cyclization Reactions Utilizing the Ethylamino Moiety
The ethylamino group can participate in intramolecular cyclization reactions to form new heterocyclic rings. nih.gov For example, if a suitable electrophilic center is introduced at a strategic position within a substituent on the ethylamino nitrogen, cyclization can occur to form bicyclic or spirocyclic systems. The specific nature of the cyclization will depend on the length of the tether connecting the nucleophilic nitrogen and the electrophilic center, as well as the reaction conditions employed. Such strategies are valuable for the construction of complex molecular architectures from a relatively simple starting material. rsc.orgnih.govresearchgate.netresearchgate.netrsc.org
Reactivity at the Piperidine Ring System
The piperidine ring of this compound also possesses sites of reactivity, although these are generally less reactive than the secondary amine. The presence of the Boc protecting group on the piperidine nitrogen deactivates the ring towards certain electrophilic reactions but can direct lithiation to the adjacent C2 and C6 positions.
Subsequent reaction of the lithiated intermediate with an electrophile allows for the introduction of substituents at these positions. acs.orgbeilstein-journals.orgresearchgate.netacs.org The regioselectivity of this functionalization can often be controlled by the choice of reagents and reaction conditions.
Electrophilic and Nucleophilic Substitutions on the Piperidine Core
The functionalization of the piperidine ring in derivatives like this compound is a key area of research for accessing novel chemical entities. The presence of the Boc group on the ring nitrogen generally directs electrophilic attack to the positions alpha to the nitrogen (C2 and C6) through lithiation-based strategies. However, the substituent at the 3-position introduces electronic and steric factors that modulate this reactivity.
Electrophilic Substitution:
Direct electrophilic substitution on the piperidine ring is challenging due to the electron-rich nature of the saturated heterocycle. However, functionalization can be achieved through deprotonation using strong bases like organolithium reagents, followed by quenching with an electrophile. For N-Boc-piperidine, lithiation predominantly occurs at the C2 position. The presence of a bulky substituent at the C3 position, such as the ethylamino group, would likely sterically hinder the C2 position, potentially influencing the regioselectivity of deprotonation towards the C4 or C6 positions.
Recent studies have demonstrated that the regioselectivity of C-H functionalization on the piperidine ring can be controlled by the choice of catalyst and protecting group. For instance, rhodium-catalyzed C-H insertions have been utilized to achieve functionalization at the C2, C3, and C4 positions of the piperidine ring. nih.gov While direct C3 functionalization via C-H insertion is generally disfavored due to the electron-withdrawing effect of the nitrogen atom, indirect methods have been developed. nih.gov
Palladium-catalyzed β-C(sp³)–H arylation of N-Boc-piperidines has emerged as a powerful method for introducing aryl groups at the C3 position. The selectivity between α- and β-arylation can be controlled by the choice of ligand, with flexible biarylphosphines favoring the formation of 3-arylpiperidines. researchgate.netrsc.org
Interactive Data Table: Regioselective Functionalization of N-Boc-Piperidine Derivatives
| Position | Reaction Type | Reagents/Catalyst | Comments | Reference |
| C2 | C-H Functionalization | Rh₂(R-TCPTAD)₄ | Site-selectivity controlled by catalyst and protecting group. | nih.gov |
| C3 | β-C(sp³)–H Arylation | Palladium catalyst with flexible biarylphosphine ligand | Ligand controls β- versus α-arylation selectivity. | researchgate.netrsc.org |
| C4 | C-H Functionalization | Rh₂(S-2-Cl-5-BrTPCP)₄ with N-α-oxoarylacetyl protecting group | Protecting group directs functionalization to the C4 position. | nih.gov |
Nucleophilic Substitution:
The piperidine ring itself is generally not susceptible to direct nucleophilic attack unless activated by an appropriate leaving group. Nucleophilic substitution reactions on the piperidine core of this compound would typically involve the displacement of a leaving group at one of the ring carbons. For example, if a halogen were introduced at a specific position, it could be displaced by a nucleophile. The stereochemistry of such reactions would be a critical consideration.
Ring-Opening and Rearrangement Reactions
The N-Boc-piperidine ring is a stable six-membered heterocycle and is not prone to ring-opening or rearrangement reactions under typical synthetic conditions. The Boc protecting group enhances the stability of the ring. Ring-opening reactions of piperidine derivatives are uncommon and would require harsh conditions or specific structural features that are not present in this compound.
While rearrangements of piperidine scaffolds can occur, for instance through radical-mediated processes or via the formation of strained intermediates like aziridinium (B1262131) ions, there is no specific literature to suggest that this compound would readily undergo such transformations. The stability of the piperidine core is a key feature that makes it a valuable scaffold in medicinal chemistry.
Development of Novel Derivatization Reagents and Protocols
The presence of a secondary ethylamino group at the 3-position of this compound offers a prime site for derivatization. Standard protocols for the acylation and alkylation of secondary amines can be readily applied.
Acylation:
The ethylamino group can be easily acylated using a variety of acylating agents such as acid chlorides, anhydrides, or activated esters in the presence of a base. This reaction would lead to the formation of the corresponding amide derivatives.
Alkylation:
Alkylation of the secondary amine can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. Reductive amination offers a controlled method to introduce a wide range of substituents onto the ethylamino nitrogen.
The development of novel derivatization reagents would likely focus on achieving specific functionalities or properties in the final molecule. For example, reagents could be designed to introduce fluorescent tags, biotin (B1667282) labels for biological studies, or specific pharmacophores to modulate biological activity. Given the importance of piperidine derivatives in drug discovery, the development of efficient and selective derivatization protocols is an active area of research. nih.gov The structural diversity inherent in the 3-N-Boc amino piperidine scaffold presents opportunities for further derivatization and the exploration of structure-activity relationships. niscpr.res.in
Interactive Data Table: Potential Derivatization Reactions of the Ethylamino Group
| Reaction Type | Reagent Class | Product Type | General Conditions |
| Acylation | Acid Chlorides, Anhydrides | Amides | Base (e.g., triethylamine, pyridine) in an aprotic solvent. |
| Alkylation | Alkyl Halides | Tertiary Amines | Base (e.g., K₂CO₃, NaH) in a polar aprotic solvent. |
| Reductive Amination | Aldehydes, Ketones | Tertiary Amines | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) in an appropriate solvent. |
Applications of 3 Boc 3 Ethylaminopiperidine As a Synthetic Scaffold
Construction of Complex Heterocyclic Systems
The piperidine (B6355638) moiety is a privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs. The strategic functionalization at the 3-position, as seen in 3-Boc-3-Ethylaminopiperidine, provides a key handle for elaborating the piperidine core into more complex, three-dimensional structures such as spirocyclic, fused, and bridged systems. These modifications are highly sought after in drug discovery to improve properties like target specificity, metabolic stability, and novelty of intellectual property.
The synthesis of spiropiperidines is a critical area of research, aimed at creating molecules with increased three-dimensionality. General strategies often involve the formation of a new ring system at one of the piperidine's carbon atoms. While specific examples detailing the use of this compound are not extensively documented in dedicated studies, the synthetic logic can be extrapolated from similar precursors. For instance, strategies for forming 3-spiropiperidines often involve intramolecular reactions where a substituent attached to the 3-position nitrogen attacks a functional group elsewhere on the molecule, or by constructing a new ring that shares the C3 carbon of the piperidine. The secondary amine of this compound can be functionalized with a chain containing an electrophilic or nucleophilic center, which can then participate in a cyclization reaction onto the piperidine ring or a group attached to it, paving the way for novel spirocyclic systems.
Fused-ring systems involving the piperidine core are also of significant interest. These are typically formed by constructing a new ring that shares two or more atoms with the original piperidine ring. The ethylamino group at the C3 position can be a key participant in such transformations. For example, it can be acylated with a bifunctional reagent, followed by an intramolecular cyclization to form a fused heterocyclic system.
Bridged piperidine frameworks, found in numerous biologically active natural products, offer conformational rigidity and novel spatial arrangements of functional groups. Introducing a bridge into the piperidine ring of this compound would create a bicyclic system with defined stereochemical properties. A common strategy to form such structures involves functionalizing both the piperidine nitrogen (after Boc-deprotection) and the C3-exocyclic nitrogen with tethers that can be joined through a ring-closing reaction. The conformational constraints imposed by the bridge can be advantageous for optimizing ligand-receptor interactions in drug design.
Integration into Multi-Component Reaction Systems
Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. nih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of diverse compounds. nih.gov Amines are common components in many well-known MCRs, such as the Ugi, Passerini, and Mannich reactions.
The secondary amine of this compound makes it a suitable candidate for integration into MCR protocols. For example, in an Ugi-type reaction, it could serve as the amine component, reacting with a ketone or aldehyde, an isocyanide, and a carboxylic acid to generate a complex peptide-like structure incorporating the piperidine scaffold. This approach allows for the rapid introduction of multiple points of diversity around the core structure. The resulting products could be valuable for screening in drug discovery programs.
Precursor in Advanced Organic Synthesis for Diverse Molecular Architectures
Beyond specific ring constructions, this compound serves as a versatile precursor for a wide array of molecular architectures. The Boc-protecting group on the piperidine nitrogen allows for selective reactions at the exocyclic ethylamino group. This secondary amine can undergo a variety of transformations, including:
Alkylation and Arylation: Introduction of new substituents to explore structure-activity relationships.
Acylation: Formation of amides, sulfonamides, and ureas, which are common functional groups in bioactive molecules.
Reductive Amination: Reaction with aldehydes or ketones to create more complex side chains.
Following the modification of the ethylamino group, the Boc group can be readily removed under acidic conditions, revealing the piperidine nitrogen for further functionalization. This sequential and controlled functionalization at two different nitrogen atoms is a key advantage of this scaffold, enabling the synthesis of highly decorated and polyfunctional piperidine derivatives. For instance, the related (R)-1-Boc-3-aminopiperidine is known to be a building block for preparing complex benzoxazepine derivatives that act as potent bromodomain inhibitors. chemicalbook.com
Role in Scaffold Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to efficiently create collections of structurally diverse molecules to explore new areas of chemical space and identify novel biological probes or drug leads. nih.govcam.ac.uk The piperidine scaffold is an excellent starting point for DOS due to its conformational flexibility and the numerous methods available for its functionalization. nih.govnih.gov
This compound is well-suited for DOS strategies. Its two distinct nitrogen atoms can be used as anchor points for divergent synthesis pathways. Starting from this single scaffold, a library of compounds with significant skeletal diversity can be generated by applying different reaction sequences. For example, one branch of a synthesis could involve reactions at the ethylamino group, while another could involve deprotection and subsequent elaboration at the ring nitrogen. Combining these approaches with various cyclization strategies can lead to a wide range of spirocyclic, fused, and bridged systems, all originating from the same versatile starting material. This strategy enables the efficient production of compound libraries with high three-dimensional character, a desirable feature for interacting with complex biological targets. nih.gov
Advanced Analytical and Mechanistic Investigations of 3 Boc 3 Ethylaminopiperidine and Its Transformations
Spectroscopic Analysis for Reaction Monitoring and Structural Elucidation of Intermediates
Spectroscopic techniques are indispensable for the real-time monitoring of reactions and the detailed structural analysis of starting materials, intermediates, and final products in the synthesis and transformation of 3-Boc-3-Ethylaminopiperidine.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of this compound. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, advanced NMR techniques offer deeper insights into the molecule's connectivity, spatial arrangement, and behavior in solution.
Two-Dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous assignment of all proton and carbon signals, especially for complex intermediates. For this compound, these techniques would confirm the connectivity between the ethyl group and the amino nitrogen, and pinpoint the substitution at the C3 position of the piperidine (B6355638) ring. Furthermore, variable temperature (VT) NMR studies can be employed to investigate conformational dynamics, such as the ring inversion of the piperidine chair and restricted rotation around the N-Boc carbamate (B1207046) bond, which can cause signal broadening at room temperature. researchgate.netnih.gov
Diffusion-Ordered Spectroscopy (DOSY) , often termed "NMR chromatography," separates the NMR signals of different species in a mixture based on their translational diffusion coefficients, which correlate with their size and shape. nih.govrsc.org This is particularly valuable for monitoring the progress of a reaction in a single, non-invasive measurement. For instance, in a reaction mixture, the larger starting material, this compound, would exhibit a smaller diffusion coefficient compared to a smaller product or reagent. This allows for the simultaneous tracking of multiple components without the need for physical separation. researchgate.netnih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D-NMR Correlations (HMBC) |
| Boc -C(CH₃)₃ | ~1.45 (s, 9H) | ~28.4 (3C) | C(CH₃)₃ -> C =O |
| Boc -C=O | - | ~155.0 | - |
| Piperidine-H2 | ~3.0-3.8 (m, 2H) | ~45.0 | H2 -> C3, C6 |
| Piperidine-H4 | ~1.5-1.9 (m, 2H) | ~25.0 | H4 -> C3, C5 |
| Piperidine-H5 | ~1.5-1.9 (m, 2H) | ~23.0 | H5 -> C4, C6 |
| Piperidine-H6 | ~3.0-3.8 (m, 2H) | ~46.0 | H6 -> C2, C5 |
| Ethylamino-CH₂ | ~2.6 (q, 2H) | ~40.0 | CH₂ -> C H₃, C3 |
| Ethylamino-CH₃ | ~1.1 (t, 3H) | ~15.0 | CH₃ -> C H₂ |
| Piperidine-C3 | - | ~55.0 | - |
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for monitoring reaction progress with high sensitivity and specificity. It allows for the accurate determination of the mass-to-charge ratio (m/z) of ions, enabling the confirmation of elemental compositions.
During the synthesis of this compound, HRMS can be used to track the consumption of reactants and the formation of the product by monitoring their exact masses. This is particularly useful for identifying transient intermediates that may not be observable by other techniques. The N-Boc protecting group has a characteristic fragmentation pattern in mass spectrometry, often involving a McLafferty rearrangement to lose isobutene (56 Da) or the complete loss of the Boc group (100 Da). nih.govacdlabs.comresearchgate.net Monitoring these specific fragment ions can confirm the presence of Boc-protected species in the reaction mixture.
For example, in a deprotection reaction to remove the Boc group, real-time monitoring by HRMS would show a decrease in the signal corresponding to the protonated molecule [M+H]⁺ of this compound and a concurrent increase in the signal for the protonated 3-ethylaminopiperidine product. microsaic.comosti.gov
Table 2: Expected HRMS Data for this compound and Related Species
| Compound/Fragment | Chemical Formula | Calculated m/z [M+H]⁺ |
| This compound | C₁₂H₂₄N₂O₂ | 229.1916 |
| Product after Boc deprotection | C₇H₁₆N₂ | 129.1392 |
| Fragment (Loss of isobutene) | C₈H₁₆N₂O₂ | 173.1289 |
| Fragment (Loss of Boc group) | C₇H₁₅N₂ | 127.1235 |
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are particularly well-suited for monitoring chemical transformations where key functional groups are introduced or modified.
In the context of this compound, IR spectroscopy is highly effective for tracking the N-Boc group. The carbamate functionality gives rise to a strong carbonyl (C=O) stretching vibration, typically in the range of 1680-1710 cm⁻¹. researchgate.netnih.gov The N-H stretch of the secondary amine (ethylamino group) would be observed around 3300-3350 cm⁻¹. orgchemboulder.com During a reaction to introduce the Boc group onto 3-ethylaminopiperidine, the appearance of the strong C=O band would signify the progress of the reaction. Conversely, in a deprotection step, the disappearance of this band would indicate the removal of the Boc group. acs.org
Raman spectroscopy, which is sensitive to changes in polarizability, complements IR spectroscopy. It is particularly useful for analyzing symmetric vibrations and can be employed for in-situ reaction monitoring, often using fiber-optic probes. nih.govmdpi.com The piperidine ring itself has characteristic C-C and C-N stretching and deformation modes that can be observed in both IR and Raman spectra. researchgate.netnih.gov
Table 3: Key Vibrational Frequencies for Monitoring Transformations
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Significance |
| N-H (Secondary Amine) | Stretch | 3350-3310 | Presence of the ethylamino group |
| C=O (Boc Carbamate) | Stretch | 1710-1680 | Presence of the N-Boc protecting group |
| C-N (Aliphatic Amine) | Stretch | 1250-1020 | Indicates the amine structure |
| N-H (Secondary Amine) | Bend | 1550-1450 | Confirms the presence of the N-H bond |
Chromatographic Techniques for Purity Assessment and Reaction Mixture Resolution
Chromatography is the primary method for separating components of a reaction mixture and assessing the purity of the final product. High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for non-volatile compounds like this compound.
The C3 position of the this compound molecule is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S forms). As biological activity is often stereospecific, determining the enantiomeric excess (e.e.) is critical if the compound is synthesized as a single enantiomer.
Chiral chromatography, typically Chiral HPLC, is the gold standard for separating and quantifying enantiomers. mdpi.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For amines like 3-aminopiperidine derivatives, which may lack a strong UV chromophore, a pre-column derivatization step is often employed. google.comresearchgate.net Reacting the amine with a chiral derivatizing agent or a UV-active achiral agent can enhance detectability and improve separation. For example, derivatization with reagents like para-toluenesulfonyl chloride or benzoyl chloride introduces a chromophore, allowing for sensitive UV detection. nih.gov The resulting diastereomers or derivatized enantiomers can then be separated on a standard or chiral column, respectively, allowing for the precise calculation of the enantiomeric excess. google.com
Table 4: Example Chiral HPLC Method Parameters for a Derivatized 3-Aminopiperidine Analog
| Parameter | Condition |
| Column | Chiralpak AD-H or similar polysaccharide-based CSP |
| Mobile Phase | Hexane/Isopropanol with a basic additive (e.g., diethylamine) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 228 nm or 254 nm (depending on derivatizing agent) |
| Expected Outcome | Baseline separation of the two enantiomeric peaks |
Mechanistic Studies of Key Synthetic Steps Involving this compound
Understanding the reaction mechanisms involved in the synthesis of this compound is fundamental for process optimization, impurity profiling, and stereochemical control. A plausible synthetic route involves the functionalization of a pre-formed piperidine ring.
One common strategy for synthesizing 3-amino-piperidine derivatives starts from readily available precursors like L-glutamic acid. researchgate.net A typical sequence might involve N-protection, reduction of carboxylic acids to alcohols, conversion of alcohols to leaving groups (e.g., tosylates), and subsequent intramolecular cyclization with a primary amine, followed by functionalization at the 3-position.
A key step in many syntheses is the nucleophilic substitution at the C3 position of a suitably protected piperidine precursor. For instance, the ethylamino group could be introduced via an Sₙ2 reaction of a precursor like N,N'-di-Boc-3-aminopiperidine with an ethyl halide, or via reductive amination of N-Boc-3-oxopiperidine with ethylamine (B1201723). The mechanism of these steps can be probed using various techniques. Kinetic studies can determine the reaction order, while isotopic labeling experiments can trace the path of atoms through the reaction. Computational studies (DFT) can be used to model transition states and reaction energy profiles, providing insight into the most favorable mechanistic pathways. nih.gov For example, in the synthesis of cis- or trans-piperidines, mechanistic studies help elucidate the factors controlling diastereoselectivity, such as the influence of the N-Boc group on the conformational preference of the ring during the reaction. rsc.org
Another advanced synthetic approach involves biocatalysis, for example, using a transaminase enzyme to asymmetrically aminate a ketone precursor, N-Boc-3-piperidone, to yield the chiral 3-amino derivative with high enantioselectivity. rsc.orgscispace.com Mechanistic studies in such enzymatic systems focus on understanding substrate binding in the active site and the catalytic cycle of the enzyme.
Elucidation of Reaction Pathways and Transition States
The derivatization of this compound would primarily involve reactions at the secondary ethylamino group. Common derivatization reactions include acylation, alkylation, and sulfonylation. The elucidation of the pathways for these reactions typically involves a combination of experimental techniques and computational modeling.
For a typical acylation reaction, the pathway would involve the nucleophilic attack of the nitrogen atom of the ethylamino group on the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride). This would proceed through a tetrahedral intermediate. The stability of this intermediate and the energy of the transition states leading to and from it would be influenced by steric hindrance from the bulky Boc (tert-butoxycarbonyl) group and the ethyl group, as well as the piperidine ring conformation. Computational studies, often employing density functional theory (DFT), are instrumental in mapping the potential energy surface of such reactions, identifying the structures of transition states, and calculating their corresponding activation energies. nih.govresearchgate.net
In the broader context of N-Boc-piperidine chemistry, computational and experimental studies have been conducted on reactions such as asymmetric deprotonation. nih.gov These studies, while not directly on this compound, highlight the methodologies used to investigate reaction mechanisms involving this heterocyclic scaffold. For instance, in the deprotonation of N-Boc-piperidine, computational analysis has been used to determine which proton is preferentially removed and to calculate the activation energy of the process. nih.gov Similar approaches could be applied to understand the reactivity of the N-H proton of the ethylamino group in this compound.
Kinetic Studies of Derivatization Reactions
Specific kinetic data for the derivatization reactions of this compound are not extensively reported in the literature. However, kinetic studies of derivatization reactions of similar molecules, such as other substituted piperidines, provide a framework for understanding the factors that would influence the reaction rates of this compound.
The rate of derivatization of the ethylamino group would be expected to be highly dependent on several factors:
Steric Hindrance: The tert-butoxycarbonyl (Boc) protecting group at the 3-position, along with the ethyl group on the secondary amine, would create significant steric bulk around the reacting nitrogen atom. This would likely lead to slower reaction rates compared to less hindered amines.
Nucleophilicity of the Amine: The electron-donating nature of the alkyl groups (ethyl and the piperidine ring) would enhance the nucleophilicity of the secondary amine. However, the steric factors mentioned above would likely be the dominant influence on the reaction rate.
Reaction Conditions: Factors such as the choice of solvent, temperature, and the concentration of reactants and catalysts would significantly impact the reaction kinetics. For example, a polar aprotic solvent might be favored for nucleophilic substitution reactions.
A hypothetical kinetic study of the acylation of this compound with an acyl chloride could be designed to determine the rate law of the reaction. This would typically involve monitoring the disappearance of the reactants or the appearance of the product over time using techniques like HPLC or NMR spectroscopy.
Rate = k[this compound][Acyl Chloride]
The rate constant, k, could then be determined at different temperatures to calculate the activation energy (Ea) of the reaction using the Arrhenius equation.
While specific data tables for this compound are not available, the table below illustrates the type of data that would be generated from such a kinetic study, based on general principles of organic reaction kinetics.
| Reaction Parameter | Hypothetical Value |
| Reaction Order in [this compound] | 1 |
| Reaction Order in [Acylating Agent] | 1 |
| Overall Reaction Order | 2 |
| Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Value would be determined experimentally |
| Activation Energy (Ea) (kJ/mol) | Value would be determined experimentally |
Further research, including dedicated experimental and computational studies, is necessary to generate specific and detailed data on the reaction pathways, transition states, and kinetics of this compound derivatization.
Future Directions and Emerging Research Avenues
Exploration of Unconventional Synthetic Routes
The development of efficient and novel synthetic methods is paramount to unlocking the full potential of functionalized piperidines. whiterose.ac.uk Traditional multi-step syntheses are often plagued by issues of yield, cost, and waste. news-medical.net Future research is increasingly focused on more elegant and sustainable approaches.
One promising avenue is the application of C-H functionalization . This strategy allows for the direct modification of the piperidine (B6355638) ring's carbon-hydrogen bonds, bypassing the need for pre-functionalized starting materials. While methods for C-H functionalization of other heterocycles are common, their application to piperazines and piperidines can be challenging due to the presence of the nitrogen atom, which can interfere with catalytic systems. mdpi.com Overcoming these challenges could provide direct access to novel derivatives of 3-Boc-3-Ethylaminopiperidine.
Another innovative approach combines biocatalytic C-H oxidation with radical cross-coupling . A recently developed two-stage process uses enzymes to selectively add a hydroxyl group to the piperidine ring, which is then functionalized via nickel electrocatalysis. news-medical.net This method dramatically simplifies the construction of complex piperidines, reducing processes that traditionally took 7-17 steps down to just 2-5 steps. news-medical.net Applying such biocatalytic methods could offer highly selective and environmentally friendly routes to new analogues.
Furthermore, multi-component reactions (MCRs) , such as the five-component condensation for forming highly substituted piperidines, represent a powerful tool. whiterose.ac.uk These "pot, atom, and step economic" (PASE) syntheses combine multiple transformations in a single reaction vessel without isolating intermediates, significantly reducing waste and improving efficiency. whiterose.ac.uk Adapting MCR strategies could enable the rapid, one-pot assembly of complex molecules incorporating the 3-ethylaminopiperidine scaffold.
| Multi-Component Reactions (MCRs) | High efficiency, step and atom economy, reduced waste whiterose.ac.uk | Substrate scope limitations, complex optimization |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch processing to continuous flow chemistry is a transformative trend in chemical synthesis. beilstein-journals.org Flow chemistry offers superior control over reaction parameters such as temperature and pressure, enhanced safety when handling hazardous reagents, and improved scalability. beilstein-journals.orgnih.gov
The synthesis of related compounds, such as (S)-1-Boc-3-aminopiperidine, has already been successfully demonstrated in a continuous flow system using immobilized enzymes. researchgate.net This precedent strongly suggests that the synthesis of this compound and its derivatives is highly amenable to flow chemistry. Integrating photochemical or electrochemical steps within a flow setup could further expand the accessible chemical space, as demonstrated in the synthesis of other complex heterocycles. mdpi.com
Beyond continuous flow, automated synthesis platforms are poised to accelerate research significantly. nih.govfu-berlin.de These systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention. fu-berlin.de By integrating flow reactors into an automated platform, researchers could rapidly generate libraries of this compound derivatives. This high-throughput capability is invaluable for medicinal chemistry, where large numbers of analogues are needed for structure-activity relationship (SAR) studies. nih.gov
Expanding the Scope of Application in Diverse Chemical Fields
The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous pharmaceuticals across more than twenty classes. nih.gov Derivatives of this compound are well-positioned to contribute to the discovery of new therapeutic agents.
A primary area of future application lies in the development of novel antibacterial agents . Substituted diamino-piperidine derivatives have been investigated as aminoglycoside mimetics that act as inhibitors of bacterial translation. nih.gov The this compound core could serve as a foundational structure for a new class of antibiotics, potentially active against resistant pathogens like Pseudomonas aeruginosa. nih.gov
Furthermore, the modular nature of modern synthetic methods allows for the use of the this compound scaffold to explore new molecular space for drug discovery. news-medical.net Its unique three-dimensional structure can be exploited to target complex biological systems that are inaccessible to flatter, aromatic molecules. news-medical.net Potential applications could extend to neurokinin receptor antagonists, anticancer agents, and other areas where the piperidine motif has proven effective. news-medical.net The ability to rapidly create diverse libraries of derivatives will be key to identifying new lead compounds.
Challenges and Opportunities in the Scalable and Sustainable Production of this compound Derivatives
While new synthetic methods offer exciting possibilities, their implementation on an industrial scale presents both challenges and opportunities. A significant challenge in large-scale synthesis is the cost and environmental impact of reagents and solvents. whiterose.ac.uknih.gov For instance, the poor solubility of certain bases or catalysts can complicate scale-up efforts. nih.gov
The primary opportunity lies in the adoption of greener and more sustainable chemical processes . The principles of pot, atom, and step economy (PASE) are central to this effort, aiming to maximize the incorporation of starting materials into the final product while minimizing waste. whiterose.ac.uk Multi-component reactions are an excellent example of this philosophy in practice. whiterose.ac.uk
Flow chemistry provides a direct solution to many scalability challenges. It allows for safe handling of hazardous intermediates and excellent thermal control, preventing dangerous exotherms that can occur in large batch reactors. beilstein-journals.orgnih.gov The development of a robust, multi-step continuous process for anticancer drugs like Tamoxifen showcases the power of this approach for producing complex molecules efficiently and safely. nih.gov
Finally, the replacement of traditional, often hazardous, reagents with more benign alternatives is a crucial aspect of sustainable production. Research into alternatives for common reagents, such as replacing piperidine with 3-(diethylamino)propylamine (B94944) (DEAPA) in solid-phase peptide synthesis, highlights a broader industry trend towards safer and more environmentally friendly protocols. rsc.org Applying this mindset to the entire synthetic route for this compound derivatives will be essential for their future commercial viability.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3-Boc-3-ethylaminopiperidine, and how can reaction conditions (e.g., temperature, catalysts) be optimized?
- Methodological Answer : The synthesis of Boc-protected piperidine derivatives typically involves nucleophilic substitution or reductive amination. For this compound, reductive amination of 3-aminopiperidine with ethylamine in the presence of a Boc-protecting agent (e.g., di-tert-butyl dicarbonate) is a common approach. Optimization should focus on solvent choice (e.g., dichloromethane or THF), stoichiometric ratios, and catalytic systems (e.g., sodium triacetoxyborohydride for reductive amination). Post-reaction purification via column chromatography (silica gel, gradient elution) or recrystallization is critical to isolate high-purity products (>95%) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/GC : Quantify purity using reverse-phase HPLC with UV detection or GC with FID, comparing retention times to standards.
- NMR Spectroscopy : Confirm structure via H and C NMR, focusing on Boc-group signals (e.g., tert-butyl protons at ~1.4 ppm) and ethylamine sidechain integration.
- Mass Spectrometry : ESI-MS or HRMS can verify molecular ion peaks (e.g., [M+H] at m/z 243.3 for CHNO).
Cross-validate results with literature data for analogous Boc-protected amines .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : The Boc group is sensitive to acidic or basic conditions. Store the compound in anhydrous environments (desiccator, under nitrogen) at -20°C to prevent hydrolysis. Regularly monitor stability via TLC or NMR to detect degradation (e.g., free amine formation). Use amber vials to avoid photodegradation .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected H NMR splitting patterns) be resolved during structural elucidation?
- Methodological Answer : Contradictions may arise from conformational flexibility or impurities. Use advanced techniques:
- 2D NMR (COSY, NOESY) : Identify coupling partners and spatial relationships between protons.
- X-ray Crystallography : Resolve absolute configuration if chiral centers are present.
- DFT Calculations : Model expected chemical shifts and compare with experimental data.
Ensure solvents are deuterated and free of water to avoid artifacts .
Q. What strategies are effective in addressing low yields during scale-up synthesis of this compound?
- Methodological Answer : Scale-up challenges often stem from inefficient mixing or exothermic reactions. Implement:
- Flow Chemistry : Enhances heat dissipation and reaction control.
- DoE (Design of Experiments) : Systematically vary parameters (e.g., temperature, catalyst loading) to identify critical factors.
- In-line Analytics (FTIR, PAT) : Monitor reaction progress in real time.
Compare results with small-scale batches to isolate variables .
Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound derivatives?
- Methodological Answer :
- Target Selection : Identify relevant receptors (e.g., GPCRs, kinases) based on structural analogs.
- Docking Software (AutoDock, Schrödinger) : Use force fields (AMBER, CHARMM) to simulate ligand-receptor interactions.
- MD Simulations : Assess binding stability over time (≥100 ns trajectories).
Validate predictions with in vitro assays (e.g., enzyme inhibition, cell viability) .
Data Analysis & Critical Evaluation
Q. How should researchers interpret discrepancies between theoretical and experimental melting points for this compound?
- Methodological Answer : Differences may arise from polymorphism or impurities. Perform:
- DSC/TGA : Analyze thermal behavior to detect polymorphic transitions.
- Recrystallization Trials : Test solvents with varying polarities to isolate pure crystalline forms.
Compare results with structurally similar compounds (e.g., 1-Boc-3-aminopiperidine ).
Q. What statistical approaches are appropriate for analyzing dose-response data in pharmacological studies involving this compound?
- Methodological Answer : Use non-linear regression models (e.g., Hill equation) to calculate EC/IC values. Apply ANOVA for group comparisons and assess normality with Shapiro-Wilk tests. Report confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .
Ethical & Safety Considerations
Q. What safety protocols are essential when handling this compound in vitro assays?
- Methodological Answer : Follow GHS guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
